Product packaging for 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine(Cat. No.:)

6-(Pyridin-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14005947
M. Wt: 195.22 g/mol
InChI Key: OIVXYLRFBFGUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(Pyridin-3-yl)imidazo[1,2-a]pyridine is a high-purity chemical compound serving as a privileged scaffold in modern medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocycle recognized as a priority pharmacophore, featured in several marketed drugs and known for significant biological activities including anticancer, anxiolytic, and analgesic properties . This specific 6-substituted analog is of particular interest for constructing novel molecular architectures, as substitution at the C6 position is a established strategy for optimizing biological activity and developing potent inhibitors of disease-relevant targets . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its structure is amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as the Miyaura-Suzuki reaction, allowing for the introduction of diverse aryl groups to explore structure-activity relationships (SAR) . The compound's value lies in its role in generating libraries of derivatives for high-throughput screening against various biological targets. Recent studies highlight the application of similar 6-substituted imidazo[1,2-a]pyridine derivatives in the design of potent inhibitors for enzymes like Rab Geranylgeranyl Transferase (RGGT) and PI3Kα, which are implicated in cancer cell proliferation and survival . This makes it a valuable tool for researchers in oncology and chemical biology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B14005947 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

6-pyridin-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-10(8-13-5-1)11-3-4-12-14-6-7-15(12)9-11/h1-9H

InChI Key

OIVXYLRFBFGUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C=CN=C3C=C2

Origin of Product

United States

Structure Activity Relationship Sar and Structural Optimization Studies of 6 Pyridin 3 Yl Imidazo 1,2 a Pyridine Derivatives

Impact of Substitution at the C6 Position (Pyridin-3-yl) on Biological Activity

The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a critical determinant of biological activity. nih.gov Research has shown that this position is privileged, and modifications can significantly influence the compound's therapeutic efficacy. nih.gov Studies on various 6-substituted derivatives have demonstrated that factors such as the size, electronic properties, and geometry of the substituent play a pivotal role in modulating activity against targets like Rab geranylgeranyl transferase (RGGT) and phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov

Modifications within the Pyridin-3-yl Ring

While direct SAR studies focusing on systematic modifications within the C6-pyridin-3-yl ring of the parent compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on more complex derivatives. For instance, in the development of PI3Kα inhibitors, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold was utilized. nih.govmdpi.com In this series, the imidazo[1,2-a]pyridine moiety is attached at the 6-position of a quinazoline (B50416) ring, which itself can be considered a complex, modified pyridine (B92270) analogue.

The SAR of these quinazoline derivatives reveals that substitutions on the appended ring system, which is linked to the C6 position of the imidazo[1,2-a]pyridine, are crucial for activity. For example, attaching different substituted benzylamine (B48309) groups to the 4-position of the quinazoline moiety led to significant variations in antiproliferative activity against cancer cell lines. mdpi.com This suggests that the steric and electronic properties of the entire C6-substituent are key for target engagement. The introduction of the imidazo[1,2-a]pyridine group at this position was a strategic decision based on its known efficacy as a pharmacodynamic group in other PI3Kα inhibitors. nih.gov

Influence of Linker Groups to the Pyridin-3-yl Moiety

The method of connecting a functional group to the C6 position significantly impacts biological activity. Studies on RGGT inhibitors explored connecting functional groups to the C6 position of the imidazo[1,2-a]pyridine ring either directly, via a phenyl group linker, or through alkyl chains. nih.gov

When a phenyl group was used as a linker, the substitution pattern on this phenyl ring was important. For example, compounds with meta-substituted phenyl rings, such as 3-(6-(3-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid and 3-(6-(3-acetylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid, displayed inhibitory properties toward Rab11A prenylation. nih.gov In contrast, using two- or three-carbon alkyl linkers to connect amine or carboxylic acid groups to the C6 position also yielded active compounds. nih.gov This indicates that both rigid (phenyl) and flexible (alkyl) linkers can be successfully employed at the C6 position, and the choice of linker can be used to orient the terminal functional group for optimal interaction with the biological target.

SAR Profiling of Substitutions on the Imidazo[1,2-a]pyridine Core

Modifications to the core imidazo[1,2-a]pyridine bicycle, specifically at the C2 and C3 positions, have been extensively explored to fine-tune the biological activity of this class of compounds.

Role of Substituents at the C2 Position

The C2 position of the imidazo[1,2-a]pyridine core offers a valuable site for structural modification. In the context of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the introduction of an ester group, such as methyl or ethyl carboxylate, at the C2 position was a key element of the design. mdpi.com The SAR data indicated that compounds with a methyl ester at C2 were generally more active than those with an ethyl ester. nih.gov This subtle change highlights the sensitivity of the target's binding pocket to the size of the substituent at this position. Further studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors also underscore the importance of C2 modifications in achieving nanomolar potency. semanticscholar.org

Effects of Substituents at the C3 Position

The C3 position is often considered the most nucleophilic and is frequently targeted for functionalization due to its electron-rich character. researchgate.net A variety of substitutions at C3 have been shown to profoundly influence biological activity.

In one study, a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives were synthesized, where the oxazole (B20620) moiety was linked to the C3 position. mmu.ac.uk These compounds were evaluated as urease inhibitors, and their activity was highly dependent on the substitution on the phenyl ring of the oxazole moiety. For instance, analogs with strong electron-withdrawing groups like -CF3 and -NO2, or groups capable of strong hydrogen bonding like -OH, displayed superior inhibitory potential compared to the standard drug thiourea. mmu.ac.uk

Another approach involved the introduction of Mannich bases at the C3 position of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives to develop selective COX-2 inhibitors. researchgate.net The derivative 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine exhibited the highest potency and selectivity. researchgate.net Furthermore, efficient methods for C3-alkylation and C3-formylation have been developed, providing access to a wide array of derivatives for further biological screening. researchgate.netmdpi.com These studies collectively demonstrate that the C3 position is highly amenable to substitution, allowing for the introduction of diverse functional groups that can engage in specific interactions with biological targets, thereby enhancing potency and selectivity. mdpi.com

The following table summarizes the inhibitory activities of selected C3-substituted 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives against urease. mmu.ac.uk

Compound IDR-Group on Phenyl RingIC50 (µM)
4i 4-CF35.68 ± 1.66
4o 3-NO27.11 ± 1.24
4g 3-CF39.41 ± 1.19
4h 2-NO210.45 ± 2.57
4j 4-Cl, 2-NO211.33 ± 2.01
4b 2-Cl15.32 ± 2.46
4d 2,4-di-Cl16.13 ± 1.65
4a 2-OH18.23 ± 2.05
Thiourea (Standard)21.37 ± 1.76

Conformational Analysis and its Correlation with Research Observations

Computational methods such as molecular docking and Density Functional Theory (DFT) are powerful tools for understanding the SAR of imidazo[1,2-a]pyridine derivatives. nih.govacs.org These in silico studies provide insights into the binding modes of ligands within the active sites of their target proteins and help rationalize experimentally observed activities.

Molecular docking studies on C3-substituted derivatives have been used to visualize protein-ligand interactions. mmu.ac.uknih.gov For selective COX-2 inhibitors, docking simulations indicated that the methylsulfonyl group on the C2-phenyl ring could be inserted into the secondary pocket of the COX-2 active site, a feature known to be critical for selectivity. researchgate.net Similarly, for potent urease inhibitors, docking revealed key interactions such as pi-pi stacking and hydrogen bonding within the enzyme's active site, correlating well with the high in vitro potency of the most active analogs. mmu.ac.uk

In the development of FLT3 inhibitors, molecular docking was used to explain why a particular imidazo[1,2-a]pyridine-pyridine derivative retained its activity against a gilteritinib-resistant mutant (FLT3-ITD/F691L). nih.gov The modeling suggested that the compound could adopt a different binding conformation within the mutated kinase, thereby overcoming the resistance mechanism. nih.gov

DFT studies have also been employed to calculate global chemical reactivity parameters, such as chemical hardness and electrophilicity, which help in appraising the stability and reactivity of the synthesized molecules. nih.gov By correlating these computational findings with experimental biological data, a more comprehensive understanding of the SAR can be achieved, guiding the rational design of more potent and selective derivatives.

Development of SAR Models for Targeted Biological Pathways

The development of Structure-Activity Relationship (SAR) models for 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine and its derivatives is crucial for optimizing their therapeutic potential. nih.gov SAR studies aim to correlate the chemical structure of these compounds with their biological activity, providing a rational basis for designing more potent and selective molecules. mdpi.com By systematically modifying the core scaffold and analyzing the resulting changes in efficacy, researchers can build predictive models that guide further drug discovery efforts. researchgate.net These models are often developed for specific biological pathways implicated in various diseases.

SAR Models for PI3Kα Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making its components, particularly the p110α isoform (PI3Kα), attractive therapeutic targets. nih.gov A series of derivatives based on a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold were designed and evaluated as PI3Kα inhibitors. nih.govmdpi.com

Initial SAR analysis of these compounds provided several key insights:

Substituents on the Quinazoline Moiety: The introduction of an alkyl group to the 4-amino position of the quinazoline ring generally resulted in a significant decrease in antiproliferative activity. mdpi.com

Ester Substituents: Comparing compounds with different ester groups, those with a methyl ester (COOCH₃) were typically more active than their ethyl ester (COOC₂H₅) counterparts. mdpi.com

Pyridine Substitution: For derivatives containing a pyridine ring as the R₂ substituent, placing the nitrogen atom at the ortho-position led to higher activity compared to a meta-position nitrogen. mdpi.com

Through this structural optimization, compound 13k was identified as a highly potent derivative, exhibiting strong inhibitory activity against PI3Kα and various cancer cell lines. nih.govmdpi.com

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) and PI3Kα Inhibitory Activity of Compound 13k nih.govmdpi.com
CompoundTargetIC₅₀
13kPI3Kα1.94 nM
HCC827 Cell Line0.09 µM
A549 Cell Line0.19 µM
SH-SY5Y Cell Line0.13 µM
HEL Cell Line0.43 µM
MCF-7 Cell Line0.12 µM

SAR Models for Rab Geranylgeranyl Transferase (RGGT) Inhibition

Rab Geranylgeranyl Transferase (RGGT) is an enzyme involved in the prenylation of Rab proteins, a process essential for their function in cellular trafficking. Inhibiting RGGT is a potential strategy for cancer therapy. Studies on phosphonopropionates derived from the imidazo[1,2-a]pyridine scaffold have identified the C6 position as critical for activity against RGGT. nih.gov Modifications at this specific position were found to be permissible for retaining inhibitory activity. nih.gov

A series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized to explore the effects of different substituents at this "privileged" position. The research focused on varying the bulkiness, length, geometry, and acidic/basic character of the C6 substituent. nih.gov Several of these derivatives demonstrated the ability to inhibit the prenylation of the Rab11A protein in human cervical carcinoma HeLa cells. nih.gov

Table 2: Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs as RGGT Inhibitors nih.gov
Compound IDSubstituent at C6 PositionActivity Against Rab11A Prenylation (LED, µM)
1b-C₆H₄-CN50
1c-C₆H₄-NO₂100
1e-CONH₂100
1g-C₆H₄-CHO (para)25
1h-C₆H₄-CHO (meta)25
1i-C₆H₄-COCH₃ (meta)25
LED: Lowest Effective Dose

SAR Models for Anti-Leishmanial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential in treating visceral leishmaniasis. SAR exploration of this scaffold revealed a potentially non-additive relationship, particularly concerning substitutions at the C6 and C7 positions. rsc.org This means the effect of a substituent at one position can be influenced by the nature of substituents elsewhere on the molecule. rsc.org

Key findings from these SAR studies include:

C6/C7 Position: The impact of a 6-methyl group was found to be context-dependent. It improved potency when an aryl group was present at the C3 position but had a negative impact when the C3 position was occupied by an alkyl group. rsc.org

C3 Position: Scanning of the C3 position indicated that both amino alkyl and amino aryl moieties could lead to anti-parasitic activity. However, the presence of both basic and non-basic heteroatoms in this position appeared to be detrimental to activity. rsc.org

This complex, non-additive SAR highlights the need for multi-dimensional exploration rather than a rigid, systematic investigation of each part of the molecule. rsc.org

Table 3: Summary of SAR Findings for Anti-Leishmanial Imidazo[1,2-a]pyridines rsc.org
PositionFavorable SubstituentsUnfavorable SubstituentsNotes
C3Small lipophilic alkyl groups, Amino aryl groupsGroups containing basic or non-basic heteroatoms-
C6Methyl group (with C3-aryl)Methyl group (with C3-alkyl)Demonstrates non-additive SAR

Biological Activities and Mechanistic Investigations in Research Models

Research on Enzyme Inhibition Profiles

Derivatives of the 6-(pyridin-3-yl)imidazo[1,2-a]pyridine scaffold have been the subject of extensive research to determine their potential as inhibitors of various enzymes implicated in disease pathways.

The imidazo[1,2-a]pyridine (B132010) core has been identified as a key pharmacophore for inhibitors of several protein kinases, which are crucial regulators of cellular processes.

Phosphatidylinositol 3-kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently dysregulated in cancer, making it a significant target for therapeutic development. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. mdpi.com Among these, compound 13k emerged as a highly potent inhibitor, demonstrating an IC50 value of 1.94 nM against the PI3Kα enzyme. mdpi.com Further research into imidazo[1,2-a]pyridine derivatives identified compounds with a bioisosteric 1,2,4-oxadiazole (B8745197) group that exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov Systematic structure-activity relationship (SAR) studies on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives led to the identification of compound 35 as a promising PI3Kα inhibitor with an IC50 of 150 nM. nih.govsemanticscholar.org

Cdc2-like Kinase 1 (CLK1) Inhibition: CLK1 is involved in the regulation of RNA splicing and has been identified as a potential target in diseases related to autophagy. Research has led to the discovery of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as a new class of potent CLK1 inhibitors. nih.govbohrium.com The standout compound from this series, 9e , displayed an exceptionally low IC50 value of 4 nM against CLK1 kinase. nih.govresearchgate.net In cellular assays, this compound was shown to reduce the phosphorylation of downstream substrates of CLK1 and induce autophagy. nih.govbohrium.comresearchgate.net

CompoundTarget KinaseInhibitory Activity (IC50)Reference
13kPI3Kα1.94 nM mdpi.com
9eCLK14 nM nih.govresearchgate.net
35PI3Kα150 nM nih.govsemanticscholar.org

RGGT is an enzyme crucial for the post-translational modification of Rab GTPases, proteins that are key regulators of vesicular transport. A series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed and evaluated as potential RGGT inhibitors. nih.govfrontiersin.org The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be a critical determinant of the compound's activity against RGGT. nih.govfrontiersin.org The most effective inhibitors were capable of disrupting the prenylation of Rab11A in HeLa human cervical carcinoma cells. nih.govfrontiersin.org Specifically, compounds with a carboxylic acid (1c ) or amide (1e ) substituent at the C6 position affected RGGT activity at a concentration of 100 μM. nih.gov Another analog, compound 1b , which has an iodine atom at the C6 position, also demonstrated inhibitory activity. nih.gov

CompoundC6-SubstituentActivity NotedReference
1bIodineInhibition of Rab11A prenylation nih.gov
1cCarboxylic AcidActive at 100 μM nih.gov
1eAmideActive at 100 μM nih.gov

The aldehyde dehydrogenase 1A (ALDH1A) family of enzymes is overexpressed in various cancer stem cells, making them an attractive target for oncology research. Novel series of imidazo[1,2-a]pyridine derivatives have been developed and investigated as inhibitors of ALDH isoforms. nih.govacs.orgnih.gov These compounds were evaluated for their activity and selectivity against the three isoforms of the ALDH1A family (ALDH1A1, ALDH1A2, and ALDH1A3). nih.gov One derivative, compound 3f , was identified as the first sub-micromolar competitive inhibitor for this enzyme class. researchgate.net In studies targeting glioblastoma stem-like cells, a 6-(4-fluoro)phenyl derivative, known as 3b , showed remarkable efficacy with IC50 values in the nanomolar to picomolar range against patient-derived cell lines. researchgate.net

CompoundTarget EnzymeActivityCell LinesReference
3fALDH1A FamilySub-micromolar competitive inhibitorN/A (Enzymatic assay) researchgate.net
3bALDH1A3IC50 of 25.2 nM, 63.4 nM, and 2.58 pMPatient-derived glioblastoma stem-like cells researchgate.net

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme linked to inflammation-associated diseases. Through a strategy of conformational restriction, a novel series of potent Lp-PLA2 inhibitors was developed based on an imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govacs.org Structure-activity relationship studies identified several compounds with high in vitro potency. nih.gov Among these, compounds 7c and 14b were selected for further in vivo studies and demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in rat models. nih.govfigshare.com

Neuronal nitric oxide synthase (nNOS) is a therapeutic target for various neurodegenerative disorders. nih.gov Research in this area has focused on the 2-aminopyridine (B139424) scaffold, leading to the development of potent and selective human nNOS inhibitors. nih.govacs.org Compound 14j , which features a 2-aminopyridine scaffold with a central pyridine (B92270) linker, was identified as a particularly promising inhibitor. acs.org It exhibits a high potency for human nNOS with a Ki value of 13 nM and demonstrates excellent selectivity over other NOS isoforms (1761-fold over eNOS). nih.govacs.org

CompoundTarget EnzymeInhibitory Activity (Ki)Selectivity (nNOS vs eNOS)Reference
14jHuman nNOS13 nM1761-fold nih.govacs.org

Antimicrobial Activity Research

The imidazo[1,2-a]pyridine core is also present in molecules investigated for their activity against various pathogens, including bacteria and mycobacteria. researchgate.nettandfonline.com

Antibacterial and Antifungal Research: A range of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole (B372694) ring systems have been synthesized and evaluated for antibacterial properties. tandfonline.combohrium.com The results from these studies indicated that imidazopyridine-thiazole hybrids, in particular, showed noteworthy antibacterial activities. bohrium.com

Antituberculosis Research: The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in developing new treatments for tuberculosis (TB), including against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgnih.gov A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent in vitro activity against various Mtb strains. nih.gov Several compounds from this class showed impressive MIC90 values of ≤0.006 μM against Mtb. rsc.org Another series, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, also yielded compounds with excellent in vitro activity (MIC90 range: 0.069–0.174 μM) against drug-sensitive Mtb and were also active against MDR strains. nih.govrsc.org These compounds are believed to target QcrB, a component of the electron transport chain essential for energy production in Mtb. nih.gov

Compound SeriesTargetActivity Range (MIC90)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 µM rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS and MDR)0.069–0.174 µM nih.govrsc.org

Antibacterial Spectrum and Efficacy Studies

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as significant efficacy against Mycobacterium tuberculosis.

Research into imidazo[1,2-a]pyridine-3-carboxamides has identified potent activity against Mycobacterium tuberculosis (Mtb). Certain analogues have shown Minimum Inhibitory Concentration (MIC) values as low as 0.03 to 5.0 μM against the Mtb H37Rv strain. rsc.org Further studies have produced compounds with nanomolar potency, where select derivatives exhibited MIC values ≤0.006 μM. bio-conferences.org These compounds have also proven effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with potency in some cases surpassing that of clinical candidates. rsc.orgbio-conferences.org

Beyond antimycobacterial activity, this class of compounds has been tested against a variety of other bacteria. Studies have demonstrated activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). bio-conferences.orgresearchgate.net For instance, certain imidazo[1,2-a]pyridine derivatives linked to secondary amines showed potent action against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org

Bacterial StrainCompound Class/DerivativeMIC Value (μM)Reference
M. tuberculosis H37RvImidazo[1,2-a]pyridine class0.03 - 5.0 rsc.org
M. tuberculosis H37RvImidazo[1,2-a]pyridine-3-carboxamides≤0.006 bio-conferences.org
MDR/XDR M. tuberculosisImidazo[1,2-a]pyridine-3-carboxamidesPotent (nanomolar range) rsc.orgbio-conferences.org
S. aureusImidazo[1,2-a]pyridine-amine linksData not specified bio-conferences.org
E. coliImidazo[1,2-a]pyridine-amine linksData not specified bio-conferences.org

Antifungal Research

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been investigated, with notable activity observed against several pathogenic fungi, particularly Candida species.

Studies on 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazone derivatives showed that their antifungal activity against Candida albicans is dependent on the substituent on the phenyl ring. Methylated and brominated derivatives were found to be the most effective against a fluconazole-resistant strain of C. albicans, with MICs of 4.06 µmol/L and 8.61 µmol/L, respectively. nih.gov

Another study focusing on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives also reported efficacy against resistant C. albicans. nih.gov One particular compound in this series, featuring a chlorine atom on the imidazo[1,2-a]pyridine scaffold and an amino function on the phenyl ring, demonstrated the highest potency with a MIC of 41.92 µmol/L. nih.gov Research on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives has also shown inhibitory properties against Candida tropicalis and Candida glabrata, with MICs for one chlorinated derivative ranging from 1.4 to 5 µM across the three Candida strains. nih.gov Additionally, some derivatives have shown efficacy against Aspergillus niger. bio-conferences.org

Fungal StrainCompound Class/DerivativeMIC Value (µmol/L)Reference
Candida albicans (Fluconazole-resistant)Methylated hydrazone derivative4.06 nih.gov
Candida albicans (Fluconazole-resistant)Brominated hydrazone derivative8.61 nih.gov
Candida albicans (Resistant)Chlorinated arylpropenone derivative41.92 nih.gov
Candida tropicalisChlorinated phenylacrylonitrile derivative1.4 nih.gov
Aspergillus nigerImidazo[1,2-a]pyridine derivativesData not specified bio-conferences.org

Antiviral Research

The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for the development of antiviral agents, with research demonstrating activity against several significant human viruses.

A series of imidazo[1,2-a]pyridines was found to potently inhibit the replication of the Hepatitis C Virus (HCV). These compounds act by directly binding to the HCV Non-Structural Protein 4B (NS4B), with some derivatives showing an in vitro EC50 of less than 10 nM for genotypes 1a and 1b. nih.govnih.govresearchgate.net

Furthermore, research into imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position has shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.govnih.gov Specific compounds from this series demonstrated a therapeutic index greater than 150 against HCMV, indicating a high degree of selectivity. nih.gov The antiviral activity was found to be strongly influenced by the nature of the substituent at the C-2 position of the core structure. nih.gov

Antiparasitic Activity Investigations (e.g., Antileishmanial, Antitrypanosomal)

Compounds based on the imidazo[1,2-a]pyridine structure have been evaluated for their efficacy against various parasites, showing promising results, particularly against Leishmania and Trypanosoma species.

Several studies have highlighted the antileishmanial properties of this chemical class. One 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine derivative was identified as the most potent in a series against the amastigote stage of Leishmania major, with an IC50 value of 4 μM. nih.gov Other research identified a different imidazo-pyridine derivative with potent activity against L. major (IC50 = 0.2 μM). nih.gov Similarly, screening of a library of related compounds against Leishmania amazonensis identified an imidazo-pyrimidine analogue as the most effective, with an IC50 value of 6.63 μM against intracellular amastigotes, which was approximately twice as active as the reference drug miltefosine. nih.govacs.org Studies have also reported activity against Leishmania donovani. rsc.org

In the context of antitrypanosomal activity, an imidazo-pyridine-based compound was found to be active against Trypanosoma cruzi amastigotes, with an IC50 of 56.2 μM. nih.gov Another study focused on novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides identified three compounds with substantial activity against the Trypanosoma brucei parasite. sci-hub.seresearchgate.net

Anti-Inflammatory Research Mechanisms

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

A primary mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the conversion of arachidonic acid to prostaglandins. rjpbr.comresearchgate.net Several studies have designed and synthesized novel imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. researchgate.netbenthamdirect.comnih.govresearchgate.net For instance, one study reported derivatives with IC50 values as low as 0.05 µM for COX-2 inhibition. rjpbr.comresearchgate.net Another series of compounds showed highly potent IC50 values in the 0.07-0.18 μM range with high selectivity indexes for COX-2 over COX-1. researchgate.netbenthamdirect.com

Beyond direct enzyme inhibition, these compounds have been shown to modulate critical inflammatory signaling pathways. One novel derivative, referred to as MIA, was found to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov This suppression led to a significant reduction in inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.gov This modulation of the NF-κB pathway is a key mechanism contributing to the observed anti-inflammatory effects. researchgate.net

Investigation of Cell Cycle Modulation and Apoptosis Induction in Research Models

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied, with research focusing on their ability to modulate the cell cycle and induce programmed cell death (apoptosis) in cancer cells.

These compounds have been shown to induce apoptosis through multiple mechanisms. Copper-imidazo[1,2-a]pyridine complexes were found to be effective inducers of intrinsic apoptosis in colorectal cancer cells at low micromolar concentrations. nih.gov Another novel derivative, La23, induced apoptosis in HeLa cervical cancer cells via the p53/Bax-mediated mitochondrial pathway. researchgate.netingentaconnect.com This involves increasing the expression of p53 and Bax, leading to a reduction in mitochondrial membrane potential and the release of cytochrome c. researchgate.net Studies in breast cancer cells (HCC1937) showed that these compounds can trigger the extrinsic apoptosis pathway, evidenced by increased activity of caspase 8 and cleavage of PARP. nih.govnih.gov

In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives can arrest the cell cycle. Treatment of non-small cell lung cancer cells with certain derivatives led to cell cycle arrest. nih.gov Similarly, studies in breast cancer cells demonstrated that these compounds cause cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govnih.gov The antiproliferative activity has been demonstrated across a range of cancer cell lines, including breast (MCF-7, HCC1937), prostate (PC-3), melanoma (A375P), and liver (HepG2) cancers, with IC50 values often in the low micromolar or even submicromolar range. nih.govnih.govtandfonline.comwaocp.orgsemanticscholar.orgresearchgate.net

Other Biological Activities under Academic Investigation

In addition to the primary activities detailed above, research has uncovered other biological effects of imidazo[1,2-a]pyridine derivatives. The potent COX-2 inhibition demonstrated by some analogues also translates into significant analgesic activity in preclinical models. rjpbr.com Furthermore, studies evaluating the inhibition of arachidonic acid-induced platelet aggregation have identified certain derivatives as potent antiplatelet agents. rjpbr.comresearchgate.netbenthamdirect.com In the context of anticancer research, these compounds are known to act as inhibitors of various cellular kinases, including phosphatidylinositol 3-kinase (PI3K), which is a key target in cancer therapy. tandfonline.combenthamdirect.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine, docking simulations are employed to predict its binding affinity and mode of interaction with various biological protein targets.

Research on the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated the utility of this approach. These compounds have been docked against a diverse array of protein targets to explore their potential therapeutic applications. The process involves preparing the three-dimensional structures of the ligand (the imidazo[1,2-a]pyridine derivative) and the target protein, whose structure is often retrieved from the Protein Data Bank (PDB). acs.org Docking algorithms then explore various binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity. acs.org

Key findings from docking studies on related imidazo[1,2-a]pyridine compounds show interactions with enzymes crucial in cancer and other diseases. For instance, derivatives have been evaluated for their binding affinity toward oxidoreductase, a key enzyme in breast cancer progression. asianpubs.org In such studies, the analysis focuses on identifying crucial interactions like hydrogen bonds and steric interactions between the ligand and key amino acid residues in the protein's binding pocket, such as His 222, Tyr 216, and Lys 270. asianpubs.org Other identified targets for this scaffold include human leukotriene A4 hydrolase (LTA4H), phosphodiesterase 3B, and enzymes associated with neurodegenerative diseases. nih.govchemmethod.comnih.gov These studies provide a foundation for predicting which biological pathways this compound might modulate.

Target ProteinPDB IDPredicted Binding Affinity/ScoreKey Interacting ResiduesPotential Therapeutic Area
Oxidoreductase--9.207 kcal/molHis 222, Tyr 216, Lys 270Breast Cancer
Human LTA4H3U9W-11.237 Kcal/mol (S score)-Inflammation, Cancer
Phosphodiesterase 3B1SO2-Ser 857Metabolic Disorders
Alzheimer's-related Enzyme4BDT-9.60 kcal/mol-Alzheimer's Disease
Rab Geranylgeranyl Transferase---Cancer

Note: The data in this table is representative of studies on various imidazo[1,2-a]pyridine derivatives and serves to illustrate the types of targets and interactions predicted for this class of compounds.

Quantum Chemical Calculations (e.g., HOMO/LUMO, MEP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules like this compound. These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding chemical reactivity and potential biological activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and polarizability. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations are typically performed using the B3LYP functional with basis sets like 6-311G++(d,p). nih.govdergipark.org.tr

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with biological receptors, as it highlights potential sites for hydrogen bonding and other non-covalent interactions. nih.gov Studies on related compounds have used MEP maps to predict sites for electrophilic and nucleophilic attacks, providing a rationale for their observed biological activities. nih.govdergipark.org.tr

Quantum Chemical ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO~ -6.0 to -7.0Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO~ -1.2 to -2.2Electron-accepting ability
HOMO-LUMO Energy GapΔE~ 4.7 to 6.1Chemical reactivity, stability
Chemical Potentialµ~ -3.8 to -4.1Tendency to escape from a system
Chemical Hardnessη~ 2.3 to 3.1Resistance to change in electron configuration
Electrophilicity Indexω~ 1.1 to 1.6Propensity to accept electrons

Note: The values presented are derived from DFT studies on structurally similar imidazo[1,2-a]pyridine derivatives and represent the expected range for this molecular class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR models have been developed to understand the structural requirements for specific biological activities, such as antitubercular effects. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic properties. Finally, a mathematical model is generated that correlates these descriptors with the observed biological activity.

For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, atom-based 3D-QSAR studies have been conducted to identify the key structural features that govern their antimycobacterial potency. openpharmaceuticalsciencesjournal.comresearchgate.net These models can be visualized as 3D maps that show regions where certain properties (e.g., bulkiness, positive charge, hydrogen bond donating/accepting capability) are predicted to increase or decrease biological activity. Such models are highly valuable for the rational design of new, more potent analogues of this compound by guiding the modification of its structure to better fit the desired activity profile. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, elucidating the stability and behavior of the complex over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information on the binding mechanism, conformational changes, and the stability of the interactions predicted by docking.

For the imidazo[1,2-a]pyridine class of compounds, MD simulations have been performed on docked complexes to validate the binding poses and understand the dynamics of the interaction. openpharmaceuticalsciencesjournal.com For example, an MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide derivative bound to Pantothenate synthase was run for 1.2 nanoseconds using the OPLS-2005 force field. openpharmaceuticalsciencesjournal.comresearchgate.net

During an MD simulation, the trajectory of the ligand within the binding site is monitored. Analysis of this trajectory can confirm the stability of key hydrogen bonds and other interactions, assess the flexibility of the ligand and protein, and calculate the binding free energy with greater accuracy than docking scores alone. This level of detail is crucial for confirming that the predicted binding mode is stable and for understanding the mechanistic details of inhibition, which is essential for lead optimization in drug development.

Simulation ParameterTypical SpecificationPurpose
SoftwareDesmond, Schrödinger SuiteTo run the MD simulation algorithm
Force FieldOPLS-2005To describe the potential energy of the system
System SolvationWater model (e.g., TIP3P)To simulate physiological conditions
Simulation Time1-100 nanosecondsTo observe the dynamic behavior over time
EnsembleNPT (Isothermal-isobaric)To maintain constant pressure and temperature
Analysis MetricsRMSD, RMSF, Hydrogen Bond AnalysisTo assess stability, flexibility, and interactions

In Silico Target Prediction and Validation

In silico target prediction involves using computational methods to identify potential biological targets for a given molecule. This is particularly useful in the early stages of drug discovery for understanding a compound's mechanism of action or for identifying new uses for existing compounds (drug repositioning). For this compound, these methods can generate hypotheses about its biological function.

One common approach is reverse docking, where the compound is screened against a large library of protein structures. Studies on imidazo[1,2-a]pyridin-3-yl derivatives have utilized this strategy by screening them against a panel of diverse human proteins to predict selectivity and binding affinity. acs.orgnih.gov This approach has successfully identified potential targets such as human farnesyl diphosphate (B83284) synthase, GABAa receptors, and the CXCR4 chemokine receptor. acs.orgnih.gov

These in silico predictions provide a valuable starting point for experimental validation. For instance, after a docking study suggested that a derivative could be a potential inhibitor for enzymes related to Alzheimer's disease, this hypothesis could then be tested through in vitro enzymatic assays. nih.gov By computationally pre-screening a compound against numerous targets, researchers can prioritize experimental resources and accelerate the discovery of novel therapeutic agents based on the this compound scaffold.

In Silico MethodDescriptionPredicted Targets for Imidazo[1,2-a]pyridine Scaffold
Reverse DockingDocking a single ligand against a library of many protein structures.Farnesyl diphosphate synthase, Phosphodiesterase 3B, GABAa, CXCR4
Pharmacophore ScreeningSearching for compounds that match a 3D arrangement of features known to be essential for binding to a specific target.Antimycobacterial targets
Ligand-based SimilaritySearching for known targets of molecules that are structurally similar to the query compound.Various kinases, G-protein coupled receptors

Future Research Directions and Broader Academic Significance

Exploration of Novel Biological Targets for 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine (B132010) core, particularly when substituted at the 6-position, has shown affinity for a diverse range of biological targets, moving beyond its initial applications. Future research is geared towards identifying and validating new protein targets to broaden the therapeutic potential of its derivatives.

Key research areas include the investigation of this scaffold against novel targets in oncology and neurodegenerative diseases. For instance, derivatives have been designed as inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cancer signaling pathways. nih.govmdpi.com The aberrant activation of the PI3K pathway is a hallmark of many cancers, making targeted inhibitors highly sought after. nih.govmdpi.com One such derivative, compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative), demonstrated a potent PI3Kα inhibitory activity with an IC50 value of 1.94 nM. nih.gov

Another promising avenue is the development of covalent inhibitors targeting specific cancer-related mutations, such as KRAS G12C. rsc.org The imidazo[1,2-a]pyridine backbone has been successfully utilized as a novel scaffold to develop such agents. rsc.org Furthermore, studies have identified Rab Geranylgeranyl Transferase (RGGT) as a potential target; inhibitors based on this scaffold were found to disrupt Rab11A prenylation in human cervical carcinoma cells. nih.gov

In the context of neurodegenerative disorders, derivatives like IMPY have been developed as specific ligands for detecting β-Amyloid (Aβ) plaques, which are characteristic of Alzheimer's disease. acs.org In silico screening studies have also predicted potential binding affinities of imidazo[1,2-a]pyridine derivatives to other targets, including human phosphodiesterase 3B and GABAa receptors, opening up further lines of investigation. acs.org

Potential Biological TargetTherapeutic AreaKey FindingsReference(s)
PI3Kα OncologyDerivatives act as potent inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov nih.gov, semanticscholar.org, mdpi.com
KRAS G12C OncologyThe scaffold has been used to design novel covalent inhibitors for this mutated oncoprotein. rsc.org rsc.org
Rab Geranylgeranyl Transferase (RGGT) Oncology6-substituted derivatives inhibit RGGT, disrupting Rab11A prenylation and exhibiting cytotoxic activity against cancer cells. nih.gov nih.gov
Caspase 3 and 8 Oncology6-substituted compounds induce apoptosis in colon cancer cells through the activation of these caspases. nih.gov nih.gov, researchgate.net
β-Amyloid (Aβ) Aggregates Neurodegenerative DiseaseSpecific derivatives serve as imaging ligands for the detection of Aβ plaques in the brain. acs.org acs.org
Phosphodiesterase 3B (PDE3B) VariousIn silico models predict binding affinity, suggesting a potential role in cardiovascular or metabolic diseases. acs.org acs.org

Development of Advanced Synthetic Routes and Methodologies

The growing interest in this compound and its analogues has spurred the development of more efficient, versatile, and environmentally friendly synthetic methods. While classical syntheses often involve the condensation of 2-aminopyridines with α-haloketones, modern research focuses on advanced strategies that allow for greater structural diversity and better control over the reaction process. acs.org

One significant advancement is the use of multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the one-pot synthesis of complex 3-aminoimidazo[1,2-a]pyridine derivatives from simple starting materials. rsc.orgnih.gov This approach is highly efficient, reducing the number of synthetic steps and purification procedures. nih.gov

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has become a cornerstone for introducing the 6-(pyridin-3-yl) moiety and other aryl substituents onto the imidazo[1,2-a]pyridine core. nih.gov This methodology offers a robust and versatile way to create carbon-carbon bonds. nih.gov

Furthermore, "green" chemistry principles are being integrated into synthetic protocols. An example is the development of a Cu(II)-ascorbate-catalyzed A3-coupling reaction performed in aqueous micellar media, which minimizes the use of hazardous organic solvents. acs.org More recently, visible light-induced C-H functionalization has emerged as a powerful tool for the direct derivatization of the imidazo[1,2-a]pyridine ring, enabling reactions like perfluoroalkylation and aminoalkylation under mild conditions. mdpi.com

Synthetic MethodologyDescriptionAdvantagesReference(s)
Multicomponent Reactions (e.g., GBB) A one-pot reaction combining three or more starting materials to form a complex product.High atom economy, operational simplicity, rapid access to molecular diversity. rsc.org, nih.gov
Suzuki-Miyaura Cross-Coupling A palladium-catalyzed reaction between an organoboron compound and an organohalide.High functional group tolerance, commercial availability of reagents, robust and versatile for C-C bond formation. nih.gov
"Green" A3-Coupling A copper-catalyzed three-component reaction of an amine, an aldehyde, and an alkyne in aqueous media.Environmentally friendly, uses water as a solvent, mild reaction conditions. acs.org
Visible Light Photoredox Catalysis Uses visible light to initiate catalytic cycles for C-H functionalization.Mild reaction conditions, high functional group tolerance, enables novel transformations. mdpi.com

Co-crystallization Studies and Structural Biology for Ligand-Target Complexes

Understanding the precise molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization. While obtaining co-crystal structures of small molecules with protein targets can be challenging, significant insights have been gained through a combination of X-ray crystallography of related compounds and computational molecular docking studies.

Molecular docking simulations have been instrumental in elucidating the binding mode of these inhibitors. For example, the binding of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k ) in the active site of PI3Kα (PDB: 4ZOP) was computationally modeled. nih.gov The study predicted that the compound forms two key hydrogen bonds with the hinge region residues Lys802 and Gln859, alongside various hydrophobic interactions, mimicking the binding pattern of known PI3Kα inhibitors. nih.gov Similar in silico studies have explored the interactions of imidazo[1,2-a]pyridine derivatives with other targets, such as phosphodiesterase 3B and B-DNA, predicting specific binding modes and key interacting residues. acs.orgresearchgate.net

Although co-crystal structures with protein targets are not widely reported, crystallographic studies of the core scaffold itself provide valuable structural information. For instance, co-crystals of imidazo[1,2-a]pyridine-3-carbonitrile (B1213434) with small organic molecules have been characterized by single-crystal X-ray diffraction. researchgate.net These studies reveal the scaffold's capacity to form specific and directional intermolecular interactions, such as O—H···N and C—H···O hydrogen bonds, which are fundamental to its ability to bind within protein active sites. researchgate.net

Target Protein/MoleculePDB CodeMethodKey Predicted Interacting Residues/Binding ModeReference(s)
PI3Kα 4ZOPMolecular DockingHydrogen bonds with Lys802 and Gln859; hydrophobic interactions. nih.gov
Phosphodiesterase 3B 1SO2Molecular DockingHydrogen bonding and steric interactions within the active site. acs.org
B-DNA 1BNAMolecular DockingIntercalation into the minor groove, with a preference for G-C rich regions. researchgate.net
4-Nitrobenzoic Acid N/ACo-crystallizationForms 1:1 co-crystals linked by O—H···N and C—H···O hydrogen bonds. researchgate.net

Design of Hybrid Compounds Incorporating the this compound Motif

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in modern drug discovery to enhance activity, improve selectivity, or overcome drug resistance. The this compound motif is an excellent candidate for this strategy due to its favorable pharmacological properties and synthetic accessibility.

A notable example is the creation of hybrid molecules that merge the imidazo[1,2-a]pyridine scaffold with a quinazoline (B50416) moiety. nih.govmdpi.com This design was aimed at developing novel PI3Kα inhibitors, where the imidazo[1,2-a]pyridine acts as a key pharmacodynamic group and the quinazoline core serves as a versatile scaffold for further modification. nih.gov This approach led to the discovery of highly potent anticancer agents. nih.govmdpi.com

Another research direction involves synthesizing hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with a variety of amines, anilines, and acid hydrazides. chemmethod.comresearchgate.net This strategy aimed to generate a library of compounds with potential cytotoxic and antioxidant activities. Several of these hybrids demonstrated significant activity against lung and liver cancer cell lines, with some exhibiting lower IC50 values than the standard chemotherapy drug, Cisplatin. chemmethod.comresearchgate.net

Furthermore, the imidazo[1,2-a]pyridine ligand has been incorporated into metal complexes, creating hybrid inorganic-organic compounds. Gold(III) complexes featuring this scaffold have been synthesized and evaluated for their anticancer properties, demonstrating a different modality of action that involves interaction with DNA. researchgate.netbohrium.com

Hybrid StrategyFused Moiety/ComponentIntended Biological ActivityExample Compound ClassReference(s)
Pharmacophore Combination QuinazolinePI3Kα Inhibition6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives nih.gov, mdpi.com
Scaffold Decoration Various amines, anilines, acid hydrazidesCytotoxicity, AntioxidantAmide and hydrazide derivatives of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid chemmethod.com, researchgate.net
Metallo-drug Formation Gold(III) ionAnticancer (DNA interaction)Gold(III) complexes with imidazo[1,2-a]pyridine ligands researchgate.net, bohrium.com

Applications in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, derivatives of this compound are being developed as sophisticated chemical probes and tools to investigate complex biological processes. These tools are essential for target validation, understanding disease mechanisms, and visualizing biological structures.

A significant application is in the field of neuroscience, where imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for β-amyloid (Aβ) plaques. acs.org Compounds such as IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) are designed to cross the blood-brain barrier and bind with high affinity to Aβ aggregates, enabling their visualization through non-invasive imaging techniques like Positron Emission Tomography (PET). These probes are invaluable for the diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. acs.org

In cancer research, the development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold provides powerful tools for studying specific oncogenic proteins. rsc.org A covalent probe for KRAS G12C, for example, can be used to irreversibly label and inhibit the protein, allowing researchers to study the downstream consequences of its inhibition with high specificity. rsc.org

Moreover, selective inhibitors of enzymes like Rab Geranylgeranyl Transferase (RGGT) serve as chemical tools to dissect the role of protein prenylation in cellular processes such as vesicle transport and signaling. nih.gov By using such a probe, scientists can perturb the function of Rab proteins in a controlled manner and observe the cellular outcomes, providing deeper insights into fundamental cell biology.

Intellectual Property Landscape and Research Implications

Analysis of Patent Filings Related to Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine core is a well-established pharmacophore, leading to a significant number of patent filings covering a wide array of derivatives with diverse therapeutic applications. Analysis of these patents reveals key trends in the development of compounds based on this scaffold.

Patents for imidazo[1,2-a]pyridine derivatives are frequently categorized by their intended therapeutic use. A prominent area of patenting activity relates to their use as inhibitors of kinases, particularly in the field of oncology. For instance, patent applications have been filed for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors (GIST). Another significant area of research and patenting is in the development of PI3K inhibitors, with derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline showing promise as anticancer agents. nih.gov

Beyond oncology, the patent literature for imidazo[1,2-a]pyridine derivatives extends to treatments for gastric acid-related disorders, where they have been developed as proton pump inhibitors. google.com There are also patents covering their use as anti-tuberculosis agents, highlighting the versatility of this chemical scaffold. google.com Furthermore, the anxiolytic, anti-anoxic, sleep-inducing, hypnotic, and anticonvulsant properties of certain imidazo[1,2-a]pyridine derivatives have also been the subject of patent protection. google.com

A common feature in many of these patents is the broad nature of the claims, often encompassing a generic Markush structure that covers a multitude of possible substituents at various positions on the imidazo[1,2-a]pyridine ring. This approach allows inventors to protect a wide range of related compounds, not just the specific examples synthesized and tested. For researchers working on novel derivatives, this necessitates a careful examination of the claim language in existing patents to avoid infringement.

The following interactive table provides a summary of selected patent filings for imidazo[1,2-a]pyridine derivatives, illustrating the diversity of claimed structures and their therapeutic applications.

Patent/Application NumberTherapeutic AreaKey Structural Features Claimed
US4382938AAnxiolytic, hypnotic, anticonvulsantGeneral imidazo[1,2-a]pyridine core with various substituents. google.com
WO2018008929A1Gastric acid-related diseasesImidazo[1,2-a]pyridine derivatives as proton pump inhibitors. google.com
US20160318925A1TuberculosisNovel imidazo[1,2-a]pyridine compounds for treating TB. google.com
DK1326613T3Neurological disorders, pain, diabetesSubstituted imidazo[1,2-a]pyridin, pyrimidine (B1678525) and pyrazin-3-yl-amine derivatives for NOS inhibition. google.com

Research into Freedom to Operate for 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine Derivatives

Establishing "freedom to operate" (FTO) is a crucial step in the development of any new pharmaceutical compound. It involves a detailed analysis to determine whether the proposed product or process infringes on the intellectual property rights of others. For this compound and its derivatives, this analysis requires a meticulous search and interpretation of existing patents.

A direct patent search for the exact molecule "this compound" may not yield specific results, suggesting that this particular compound might not be explicitly claimed in a granted patent. However, the absence of a direct hit does not guarantee FTO. The primary challenge lies in the broad Markush claims common in pharmaceutical patents. An existing patent might claim a genus of compounds that includes this compound, even if the compound itself is not individually listed as an example.

For instance, a patent could claim an imidazo[1,2-a]pyridine core with a substituent at the 6-position, where the substituent is defined as "an optionally substituted aryl or heteroaryl group." A pyridin-3-yl group would fall under the definition of a "heteroaryl group," potentially placing this compound within the scope of the patent's claims.

Therefore, a comprehensive FTO analysis for this compound derivatives would involve:

A thorough search of patent databases: This includes searching for patents with broad claims that could encompass the target compound.

A detailed legal analysis of relevant patents: This involves interpreting the scope of the claims to determine if they cover the specific derivative of interest.

An assessment of patent validity: In some cases, a blocking patent may be found to be invalid based on prior art or other legal grounds.

Given the extensive patenting of the imidazo[1,2-a]pyridine scaffold, it is highly probable that the FTO for novel this compound derivatives will be constrained by existing intellectual property. Researchers and companies looking to develop such compounds must be prepared to navigate a complex patent landscape, which may involve licensing existing patents or designing around them.

Strategic Research Planning Based on Patent Literature

The existing patent literature for imidazo[1,2-a]pyridine derivatives provides valuable insights for strategic research planning. By analyzing the areas of intense patenting activity and identifying potential "white spaces," researchers can direct their efforts towards novel and patentable inventions.

One key strategic direction is the exploration of novel substitution patterns on the this compound scaffold. While the core itself may be encompassed by broad existing claims, novel derivatives with unique substituents that confer unexpected or improved biological activity could be patentable. Research on 6-substituted imidazo[1,2-a]pyridine derivatives has already shown that modifications at this position can significantly impact their therapeutic potential, for example, in the development of inhibitors of Rab geranylgeranyl transferase. nih.gov

Another strategic approach is to focus on new therapeutic applications for this compound derivatives. If existing patents primarily cover their use in oncology, for example, discovering and patenting their efficacy in a different therapeutic area, such as neurodegenerative diseases or inflammatory conditions, could open up new intellectual property opportunities. The diverse biological activities reported for the broader class of imidazo[1,2-a]pyridines, including anti-inflammatory and antiviral properties, suggest that such a strategy could be fruitful. mdpi.com

Furthermore, the development of novel synthetic methods for this compound and its derivatives can also be a source of valuable intellectual property. An efficient, scalable, and cost-effective synthesis would be a significant advantage and could be patentable in its own right.

The following table outlines potential strategic research directions based on the analysis of the current patent landscape.

Strategic DirectionRationalePotential Research Focus
Novel Derivatives Circumvent existing broad claims by creating patentably distinct molecules with improved properties.Synthesis and screening of novel analogs with unique substituents on the pyridine (B92270) or imidazopyridine rings.
New Therapeutic Indications Exploit the versatility of the scaffold to find new, unpatented medical uses.Screening of this compound derivatives against a wide range of biological targets and in various disease models.
Innovative Formulations and Delivery Systems Enhance the therapeutic profile of the compound and create new intellectual property.Development of novel formulations to improve solubility, bioavailability, or targeted delivery.
Process Chemistry and Manufacturing Secure intellectual property on the manufacturing process, which can be a valuable asset.Design and optimization of efficient and scalable synthetic routes.

Q & A

Advanced Research Question

  • Computational screening : Docking studies (e.g., GABA receptor models) predict ligand-receptor interactions and guide lead optimization .
  • In vitro assays :
    • Anticancer : MTT assays on cell lines (e.g., non-small cell lung cancer) with IC₅₀ values <10 µM .
    • Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
  • In vivo models : Murine inflammation assays to validate anti-inflammatory efficacy .

How should researchers address contradictions in synthetic yield data between different methods?

Advanced Research Question
Discrepancies arise from divergent reaction conditions (e.g., solvent, catalyst loading). Mitigation strategies:

  • Kinetic studies : Monitor reaction progress via HPLC to identify side reactions .
  • By-product analysis : Use LC-MS to detect intermediates (e.g., over-acetylated species in Friedel-Crafts acylation) .
  • Reproducibility checks : Standardize inert atmosphere protocols, as O₂/moisture sensitivity can alter yields in radical reactions .

What factors influence the solid-state luminescence properties of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question
Polymorph-dependent luminescence stems from:

  • Crystal packing : Tight π-stacking enhances quantum yield (e.g., red-emitting polymorphs of 6-cyano derivatives) .
  • Substituent effects : Electron-withdrawing groups (e.g., –CN) stabilize ESIPT, enabling dual emission in solution vs. solid state .
    Control via crystallization solvents : Slow evaporation from DMF favors thermodynamically stable polymorphs .

How can computational modeling guide the design of imidazo[1,2-a]pyridine-based therapeutics?

Advanced Research Question

  • Molecular docking : Predict binding affinities to targets like c-Met kinase (validated in non-small cell lung cancer models) .
  • ADMET profiling : Use QSAR models to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • MD simulations : Assess scaffold flexibility to avoid off-target interactions .

What mechanistic insights explain regioselectivity in imidazo[1,2-a]pyridine functionalization?

Advanced Research Question

  • Friedel-Crafts acylation : AlCl₃ activates acetylating agents, directing electrophiles to the electron-rich C-3 position via Wheland intermediate stabilization .
  • Radical pathways : Hydrogen atom transfer (HAT) agents (e.g., DTBP) generate radicals at C-6 due to lower bond dissociation energy (BDE) .
    Kinetic isotope effect (KIE) studies and DFT-derived reaction coordinate diagrams validate these pathways .

Why does nitrogen positioning in the imidazo[1,2-a]pyridine scaffold critically influence bioactivity?

Advanced Research Question

  • Receptor binding : Pyridin-3-yl substitution enhances π-π stacking with hydrophobic pockets in c-Met kinase, improving IC₅₀ values .
  • Electronic effects : Electron-deficient N-atoms (e.g., C-6 fluorination) increase metabolic stability by reducing CYP450 oxidation .
    SAR studies show that 6-fluoro derivatives exhibit 10-fold higher antimicrobial potency than non-fluorinated analogs .

What are the advantages of photocatalysis in functionalizing imidazo[1,2-a]pyridines?

Advanced Research Question

  • Mild conditions : Visible light (450 nm) avoids thermal degradation of sensitive substituents .
  • Redox-neutral pathways : Enable cross-dehydrogenative coupling without external oxidants .
    Example: Thiolation using eosin Y photocatalyst achieves 85% yield with 0.5 mol% catalyst loading, outperforming traditional Cu-mediated methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.